molecular formula C10H13NO3 B1380651 2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid CAS No. 1566891-43-7

2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid

Cat. No.: B1380651
CAS No.: 1566891-43-7
M. Wt: 195.21 g/mol
InChI Key: GCDQMPIAGCOAEY-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a propan-2-yloxy group at the 3-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid typically involves the following steps:

    Esterification: The starting material, nicotinic acid, undergoes esterification to form an ester intermediate.

    Oxidation: The ester intermediate is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to yield a pyridine N-oxide.

    Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.

    Hydrolysis: The cyano intermediate is hydrolyzed to produce the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and biological activity.

    3-(Propan-2-yloxy)pyridine: Lacks the acetic acid moiety, affecting its reactivity and applications.

    2-(Pyridin-3-yl)acetic acid: The position of the acetic acid moiety is different, leading to variations in chemical behavior.

Uniqueness

2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid is unique due to the combination of the propan-2-yloxy group and the acetic acid moiety on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

2-(3-propan-2-yloxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-4-3-5-11-8(9)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQMPIAGCOAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
Reactant of Route 2
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
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2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
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2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
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2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
Reactant of Route 6
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid

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